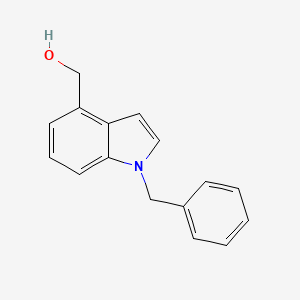
4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a pyrazine ring fused to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the Friedländer synthesis , which involves the condensation of 2-aminopyrazine with a suitable β-diketone or β-ketoester under acidic conditions. Another method includes the cyclization of 2-chloropyrazine with appropriate precursors under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Reduction of the chloro group to yield amines.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are employed.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into cellular processes and disease mechanisms.
Medicine: In the medical field, this compound is being explored for its therapeutic properties. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloropyrazine
1,8-Naphthyridine derivatives
Other halogenated naphthyridines
Uniqueness: 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine stands out due to its specific structural features and reactivity profile
Properties
Molecular Formula |
C12H7ClN4 |
|---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
4-chloro-2-pyrazin-2-yl-1,8-naphthyridine |
InChI |
InChI=1S/C12H7ClN4/c13-9-6-10(11-7-14-4-5-15-11)17-12-8(9)2-1-3-16-12/h1-7H |
InChI Key |
IDOWUVAOZHNFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2Cl)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[[Methyl(oxan-4-yl)amino]methyl]benzoic acid](/img/structure/B15356803.png)



![Methyl 7-(3-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15356842.png)





